3-Chloro-4-cyclopropoxy-5-isopropoxypyridine
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Overview
Description
3-Chloro-4-cyclopropoxy-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14ClNO2 It is known for its unique structure, which includes a pyridine ring substituted with chloro, cyclopropoxy, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxy-5-isopropoxypyridine typically involves the use of pyridine derivatives and appropriate substituents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxy-5-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine oxide .
Scientific Research Applications
3-Chloro-4-cyclopropoxy-5-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-5-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Another pyridine derivative with different substituents.
5-Chloro-6-isopropoxypyridine-3-boronic acid: Shares some structural similarities but has different functional groups.
Uniqueness
3-Chloro-4-cyclopropoxy-5-isopropoxypyridine is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-10-6-13-5-9(12)11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZVXBQTKRVTUEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
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